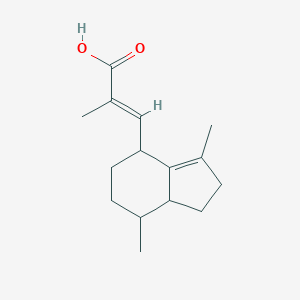

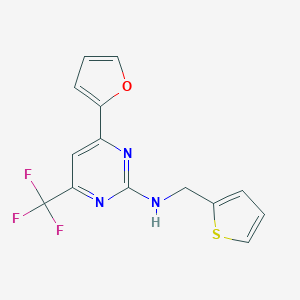

7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

THIQ-20c is a steroidomimetic and chimeric microtubule disruptor.

Aplicaciones Científicas De Investigación

Anticancer Properties and Mechanisms

- Antiproliferative Activity in Cancer Treatment : Tetrahydroisoquinoline derivatives, including 7-methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate, show significant antiproliferative activity against various cancer cell lines. For instance, a study by Dohle et al. (2014) found that a C3 methyl-substituted sulfamate variant was about 10 times more potent than the non-methylated compound against DU-145 prostate cancer cells. These compounds also demonstrate activity against drug-resistant breast cancer cell lines, indicating their potential in cancer treatment (Dohle et al., 2014).

- Enhancement of Radiation Therapy : Hargrave et al. (2022) explored the use of a tetrahydroisoquinoline (THIQ) sulfamate, specifically STX3451, in radiation biology. Their study showed that pre-treating breast cancer cells with STX3451 before radiation therapy increased the cytotoxicity, compared to using either modality alone. This finding suggests that THIQ sulfamates could be instrumental in enhancing the effectiveness of radiation therapy in cancer treatment (Hargrave et al., 2022).

Biochemical Interactions and Molecular Mechanisms

- Microtubule Disruption : Tetrahydroisoquinoline sulfamates, including the mentioned compound, are known to disrupt microtubules. Leese et al. (2014) showed that these compounds, by mimicking certain parts of steroids, can bind to the colchicine site on microtubules. This disrupts the microtubule dynamics, which is a crucial mechanism in their antiproliferative action against cancer cells (Leese et al., 2014).

- Inhibition of Tubulin Polymerization : Further research by Dohle et al. (2019) highlights that tetrahydroisoquinoline 6-O-sulfamate-based agents, including the subject compound, not only inhibit the polymerization of tubulin in vitro but also interfere with colchicine binding to tubulin. This detailed insight into their mechanism of action underscores the potential of these compounds as microtubule destabilizers in oncology (Dohle et al., 2019).

Propiedades

Fórmula molecular |

C18H22N2O5S |

|---|---|

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

[7-methoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate |

InChI |

InChI=1S/C18H22N2O5S/c1-23-16-5-3-4-13(8-16)11-20-7-6-14-9-18(25-26(19,21)22)17(24-2)10-15(14)12-20/h3-5,8-10H,6-7,11-12H2,1-2H3,(H2,19,21,22) |

Clave InChI |

BNHMNJHBVHWFAX-UHFFFAOYSA-N |

SMILES |

O=S(OC1=CC2=C(CN(CC3=CC=CC(OC)=C3)CC2)C=C1OC)(N)=O |

SMILES canónico |

COC1=CC=CC(=C1)CN2CCC3=CC(=C(C=C3C2)OC)OS(=O)(=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

THIQ-20c; THIQ 20c; THIQ20c |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

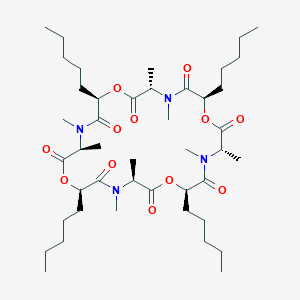

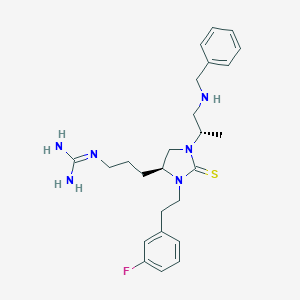

![2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide](/img/structure/B545295.png)

![2-Methylpyrazolo[1,5-a][3,1]benzoxazin-5-imine](/img/structure/B545687.png)

![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B545996.png)

![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)

![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)

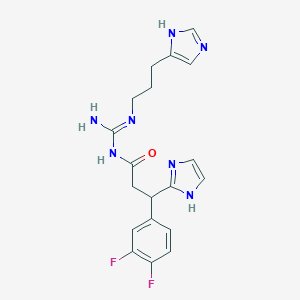

![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)

![N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)